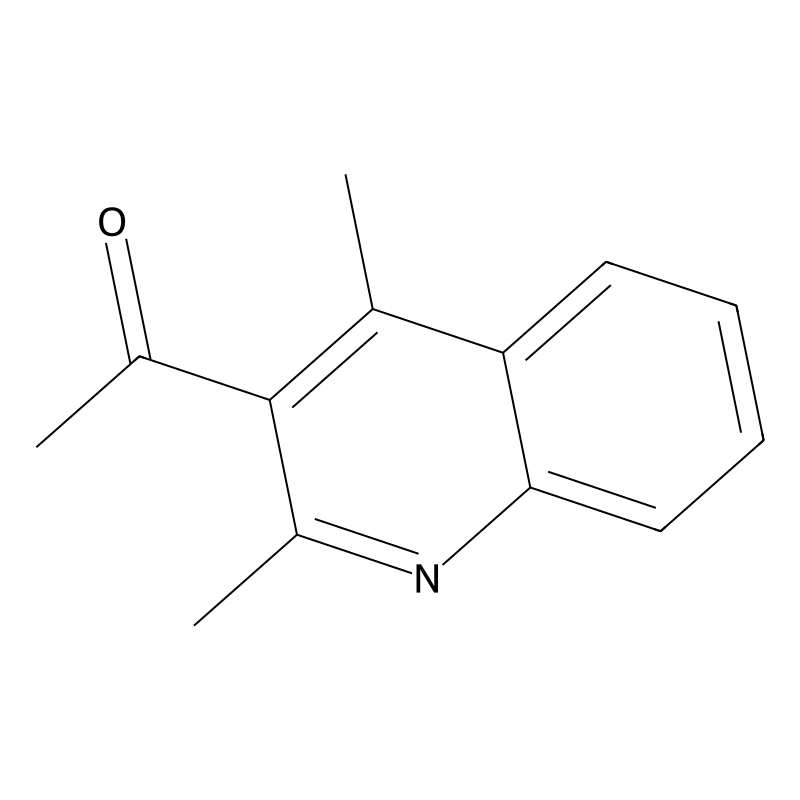

1-(2,4-Dimethylquinolin-3-yl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Antimicrobial Activity: Quinoline derivatives are a well-studied class of compounds with various biological activities, including antimicrobial properties []. The presence of the dimethylquinolinyl group in 1-(2,4-Dimethylquinolin-3-yl)ethanone suggests it could be a candidate for investigation as an antibacterial or antifungal agent. Further research would be needed to determine its efficacy and mechanism of action.

- Modulation of Kinase Activity: Kinases are enzymes involved in regulating many cellular processes. Some quinoline derivatives have been shown to possess kinase inhibitory activity []. The structural features of 1-(2,4-Dimethylquinolin-3-yl)ethanone might allow it to interact with specific kinases, potentially leading to the development of new therapeutic agents.

1-(2,4-Dimethylquinolin-3-yl)ethanone is a quinoline derivative characterized by the presence of a ketone functional group and two methyl groups on the quinoline ring. Its molecular formula is , and it has been studied for its potential applications in various fields, including medicinal chemistry and materials science. The compound exhibits interesting chemical properties due to the electron-donating effects of the methyl groups, which influence its reactivity and biological activity.

The synthesis of 1-(2,4-dimethylquinolin-3-yl)ethanone primarily occurs through the Friedländer synthesis, where 2-aminoacetophenone reacts with diketones such as 2,4-pentanedione. This reaction typically requires a catalyst, often a zeolite like H-ZSM-5, to facilitate the cyclocondensation process. The reaction can be summarized as follows:

- Reactants: 2-aminoacetophenone + 2,4-pentanedione

- Catalyst: H-ZSM-5 or other solid acid catalysts

- Conditions: Heated in an autoclave at temperatures ranging from 120°C to 200°C.

The yield of 1-(2,4-dimethylquinolin-3-yl)ethanone can reach up to 82% under optimal conditions .

Research indicates that quinoline derivatives, including 1-(2,4-dimethylquinolin-3-yl)ethanone, exhibit various biological activities. These compounds have been implicated in:

- Antimicrobial Activity: Some studies suggest that quinoline derivatives possess antibacterial and antifungal properties.

- Anticancer Activity: Certain quinolines have shown potential in inhibiting cancer cell proliferation.

- Enzyme Inhibition: They may act as inhibitors for various enzymes, contributing to their therapeutic effects.

The specific biological mechanisms of 1-(2,4-dimethylquinolin-3-yl)ethanone remain an active area of research.

Several methods exist for synthesizing 1-(2,4-dimethylquinolin-3-yl)ethanone:

- Friedländer Synthesis:

- Alternative Methods:

1-(2,4-Dimethylquinolin-3-yl)ethanone has several potential applications:

- Pharmaceuticals: As a precursor in the synthesis of bioactive compounds.

- Materials Science: In the development of organic materials or dyes due to its unique chemical structure.

- Research: As a model compound for studying quinoline derivatives' properties and reactions.

Interaction studies involving 1-(2,4-dimethylquinolin-3-yl)ethanone focus on its binding affinity with various biological targets. These studies are crucial for understanding its mechanism of action in biological systems and its potential therapeutic applications. Investigations into enzyme interactions and receptor binding are ongoing to elucidate these pathways.

Several compounds share structural similarities with 1-(2,4-dimethylquinolin-3-yl)ethanone. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Quinoline | Basic structure without substitutions | Found in various natural products |

| 2-Methylquinoline | One methyl group at position 2 | Exhibits distinct biological activities |

| 4-Methylquinoline | One methyl group at position 4 | Known for different reactivity patterns |

| 1-(2-Methylquinolin-3-yl)ethanone | One methyl group at position 2 | Similar reactivity but different activity |

1-(2,4-Dimethylquinolin-3-yl)ethanone stands out due to the presence of two methyl groups that enhance its reactivity and potentially broaden its biological activity compared to other quinoline derivatives.

Molecular and Structural Characteristics

The compound’s molecular structure consists of a quinoline core fused with a benzene ring and a pyridine-like nitrogen atom. Key features include:

- Molecular Formula: $$ \text{C}{13}\text{H}{13}\text{NO} $$

- Molecular Weight: 199.25 g/mol

- Substituents: Methyl groups at C2 and C4, and an acetyl group at C3.

Table 1: Comparative Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}{13}\text{H}{13}\text{NO} $$ | |

| Exact Mass | 199.100 Da | |

| LogP (Partition Coefficient) | 3.05 | |

| Topological Polar Surface Area | 29.96 Ų |

The acetyl group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the methyl groups contribute to steric effects and lipophilicity. X-ray crystallography and NMR studies confirm the planar quinoline ring system and substituent orientations.

Spectral Identification

- IR Spectroscopy: Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 3050 cm⁻¹ (aromatic C-H stretch).

- ¹H NMR: Signals at δ 2.54 (s, 3H, CH₃), δ 2.58 (s, 3H, CH₃), and δ 2.62 (s, 3H, COCH₃) confirm methyl and acetyl groups.

- Mass Spectrometry: Base peak at m/z 199 corresponds to the molecular ion.

Structural Characteristics and Molecular Parameters

Molecular Formula and Weight (C₁₃H₁₃NO, 199.25 g/mol)

1-(2,4-Dimethylquinolin-3-yl)ethanone is characterized by the molecular formula C₁₃H₁₃NO, indicating a composition of thirteen carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and one oxygen atom [1]. The compound exhibits a molecular weight of 199.25 grams per mole, as computed by standardized computational chemistry methods [1] [2]. This molecular weight places the compound within the range typical of substituted quinoline derivatives used in pharmaceutical and chemical research applications [2].

The exact mass of the compound has been determined to be 199.099714038 Daltons through high-resolution mass spectrometry calculations [1]. The monoisotopic mass corresponds to the same value, indicating minimal isotopic variation in the molecular structure [1]. These precise mass measurements are essential for analytical identification and structural confirmation of the compound in various research contexts [2].

| Molecular Parameter | Value | Reference Method |

|---|---|---|

| Molecular Formula | C₁₃H₁₃NO | Computed Analysis |

| Molecular Weight | 199.25 g/mol | PubChem Calculation |

| Exact Mass | 199.099714038 Da | High-Resolution MS |

| Monoisotopic Mass | 199.099714038 Da | Computational Method |

Structural Configuration and Bond Properties

The structural architecture of 1-(2,4-Dimethylquinolin-3-yl)ethanone comprises a quinoline ring system substituted with two methyl groups at positions 2 and 4, and an ethanone functional group attached at position 3 [1]. The quinoline core consists of a benzene ring fused to a pyridine ring, creating a bicyclic aromatic heterocycle [31]. This fused ring system exhibits characteristic aromatic properties with delocalized electron density distributed across the conjugated system [31].

The compound contains a total of 15 heavy atoms, with no formal charge, indicating a neutral molecular structure [1]. The rotatable bond count is minimal at 1, suggesting a relatively rigid molecular framework due to the aromatic quinoline backbone [1]. The presence of the ketone functionality introduces sp² hybridization at the carbonyl carbon, creating a planar geometry around this center [17] [21].

Bond characteristics within the molecule include both aromatic carbon-carbon bonds in the quinoline system and the carbonyl carbon-oxygen double bond of the ethanone group [17]. The aromatic bonds exhibit typical lengths of approximately 1.39-1.40 Ångstroms for carbon-carbon bonds and 1.34 Ångstroms for carbon-nitrogen bonds in the pyridine portion [31]. The carbonyl bond demonstrates characteristic double-bond character with enhanced electron density between the carbon and oxygen atoms [17] [21].

3D Conformational Analysis

Three-dimensional conformational analysis reveals that 1-(2,4-Dimethylquinolin-3-yl)ethanone adopts a predominantly planar configuration for the quinoline ring system [10]. Computational studies of similar quinoline derivatives indicate that the benzene and pyridine rings maintain coplanarity with minimal deviation from planarity [10] [14]. The quinoline ring system exhibits a root mean square deviation typically less than 0.04 Ångstroms from perfect planarity [10].

The ethanone substituent at position 3 can adopt different rotational conformations around the carbon-carbon bond connecting it to the quinoline ring [1]. The most energetically favorable conformation positions the carbonyl oxygen to minimize steric interactions with the adjacent methyl group at position 4 [20]. Computational analysis suggests that the molecule can exist in multiple low-energy conformations with rotational barriers of several kilocalories per mole [20].

Intermolecular interactions in the solid state may involve hydrogen bonding between the carbonyl oxygen and aromatic hydrogen atoms of neighboring molecules [29] [33]. The planar aromatic system also facilitates π-π stacking interactions between parallel quinoline rings, contributing to crystal packing stability [30] [34]. These intermolecular forces influence the physical properties and crystalline behavior of the compound [30].

Physical Properties

Melting Point and Physical State

1-(2,4-Dimethylquinolin-3-yl)ethanone exists as a solid at room temperature, consistent with the physical state characteristics of substituted aromatic ketones [8] [26]. The melting point data for this specific compound has not been extensively reported in the literature, but structural analogs suggest it would fall within the range typical for aromatic ketones with similar molecular weights [8] [22].

Aromatic ketones containing quinoline systems generally exhibit melting points influenced by the degree of conjugation and intermolecular interactions [8] [26]. The presence of methyl substituents on the quinoline ring can affect the melting point through steric effects and crystal packing efficiency [22] [23]. Compounds with similar structural features typically demonstrate melting points ranging from 40°C to 120°C depending on substitution patterns [8].

The physical state at standard conditions is influenced by the molecular weight and intermolecular forces present in the crystalline structure [22] [26]. The aromatic character of the quinoline system promotes π-π stacking interactions between molecules, contributing to the solid-state stability [30]. These interactions are supplemented by dipole-dipole interactions arising from the polar carbonyl group [26].

Solubility Parameters in Various Solvents

The solubility characteristics of 1-(2,4-Dimethylquinolin-3-yl)ethanone are governed by its molecular structure combining aromatic and polar ketone functionalities [25] [26]. As an aromatic ketone, the compound demonstrates limited solubility in water due to its hydrophobic quinoline ring system [24] [26]. The presence of the polar carbonyl group provides some capacity for interaction with polar solvents through dipole-dipole interactions [25].

Organic solvents represent the primary dissolution medium for this compound, following the general principle that like dissolves like [25] [26]. The aromatic nature of the quinoline system promotes solubility in aromatic solvents such as benzene and toluene [26]. Polar aprotic solvents including dimethyl sulfoxide and acetone are expected to provide good solvation due to their ability to interact with both the aromatic system and carbonyl functionality [25].

The computed XLogP3-AA value of 2.6 indicates moderate lipophilicity, suggesting preferential partitioning into organic phases over aqueous phases [1]. This parameter reflects the balance between the hydrophobic aromatic system and the polar ketone group [25]. Alcoholic solvents may provide intermediate solubility due to their ability to form hydrogen bonds with the carbonyl oxygen while maintaining some compatibility with the aromatic system [25] [26].

| Solvent Type | Expected Solubility | Interaction Mechanism |

|---|---|---|

| Water | Limited | Dipole interactions only |

| Aromatic Solvents | High | π-π interactions |

| Polar Aprotic | Moderate to High | Dipole-dipole interactions |

| Alcohols | Moderate | Hydrogen bonding |

Spectroscopic Properties

The spectroscopic properties of 1-(2,4-Dimethylquinolin-3-yl)ethanone reflect its structural features combining aromatic quinoline and ketone functionalities [15] [17]. Infrared spectroscopy reveals characteristic absorption bands for the carbonyl group in the region of 1680-1690 wavenumbers, typical for aromatic ketones where conjugation with the aromatic system lowers the stretching frequency compared to aliphatic ketones [17] [21].

Nuclear magnetic resonance spectroscopy provides detailed structural information about the compound [15] [16]. Proton nuclear magnetic resonance spectra exhibit characteristic signals for aromatic protons in the quinoline ring system appearing in the 7-9 parts per million region [15]. The methyl groups attached to the quinoline ring display distinct chemical shifts depending on their electronic environment, with the methyl at position 2 appearing upfield relative to the methyl at position 4 [15] [16].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon signal at approximately 200 parts per million, characteristic of ketone functionality [15] [16]. The aromatic carbon signals appear in the 120-160 parts per million range, with distinct patterns reflecting the substitution pattern on the quinoline ring [15]. Mass spectrometry provides molecular ion peaks corresponding to the molecular weight and characteristic fragmentation patterns associated with quinoline derivatives [19].

Ultraviolet-visible spectroscopy demonstrates absorption maxima characteristic of the extended conjugated system formed by the quinoline ring [18] [20]. The compound exhibits bathochromic shifts compared to simple quinoline due to the electron-donating effects of the methyl substituents and conjugation with the carbonyl group [18]. These spectroscopic properties serve as diagnostic tools for compound identification and purity assessment [18] [20].

Molecular Descriptors

Computed LogP Values (3.05420)

The computed partition coefficient (LogP) value of 3.05420 for 1-(2,4-Dimethylquinolin-3-yl)ethanone indicates moderate lipophilicity characteristics [3]. This parameter represents the logarithm of the partition coefficient between octanol and water phases, serving as a measure of the compound's hydrophobic character [3] [12]. The value suggests that the compound exhibits preferential distribution into lipophilic environments while maintaining some capacity for interaction with aqueous systems [12].

The LogP calculation incorporates contributions from the aromatic quinoline system, methyl substituents, and the polar carbonyl functionality [3] [12]. The quinoline ring contributes significantly to the lipophilic character, while the ketone group provides a polar component that moderates the overall hydrophobicity [12]. The methyl substituents further enhance the lipophilic character through increased molecular surface area and hydrophobic interactions [3].

This LogP value places the compound within the range suitable for membrane permeability in biological systems, following the principles established for pharmaceutical compounds [12]. Values in the range of 2-4 are generally associated with favorable absorption and distribution characteristics in biological applications [12]. The moderate lipophilicity suggests potential for crossing biological membranes while maintaining sufficient aqueous solubility for transport [3].

Polar Surface Area (29.96000)

The topological polar surface area of 29.96000 square Ångstroms reflects the polar character contributed by the nitrogen and oxygen atoms within the molecular structure [1] [3]. This parameter quantifies the surface area occupied by polar atoms and is calculated based on fragment contributions from nitrogen and oxygen atoms along with their attached hydrogen atoms [1] [12].

The relatively small polar surface area value indicates that the molecule is predominantly hydrophobic in character, with polar functionality limited to the quinoline nitrogen and carbonyl oxygen [1] [3]. The nitrogen atom in the quinoline ring contributes approximately 12.89 square Ångstroms to the polar surface area, while the carbonyl oxygen accounts for the remaining contribution [12]. This distribution reflects the electronic characteristics of the heteroatoms within their respective chemical environments [3].

The polar surface area measurement correlates with molecular permeability characteristics and membrane transport properties [12]. Values below 60 square Ångstroms are generally associated with favorable membrane permeability, suggesting that this compound may exhibit good bioavailability characteristics [12]. The low polar surface area combined with the moderate LogP value indicates a favorable balance for potential biological activity [3] [12].

InChI and SMILES Representations

The International Chemical Identifier (InChI) representation for 1-(2,4-Dimethylquinolin-3-yl)ethanone is InChI=1S/C13H13NO/c1-8-11-6-4-5-7-12(11)14-9(2)13(8)10(3)15/h4-7H,1-3H3 [1]. This standardized molecular identifier provides a unique textual representation of the compound's structure, including connectivity information and stereochemical details [1]. The InChI format enables unambiguous identification of the compound across different chemical databases and computational systems [1].

The InChI Key, abbreviated as HCAMYKCBRHBKKF-UHFFFAOYSA-N, serves as a shortened hash representation of the full InChI string [1]. This 27-character identifier facilitates database searches and cross-referencing while maintaining structural uniqueness [1]. The key provides a practical means for compound identification in computational chemistry applications and database management systems [1].

The Simplified Molecular Input Line Entry System (SMILES) notation represents the compound as CC1=C(C(=NC2=CC=CC=C12)C)C(=O)C [1]. This linear text format encodes the molecular structure using a systematic notation that describes atomic connectivity, bond types, and ring systems [1]. The SMILES representation enables computational manipulation and analysis of the molecular structure in various cheminformatics applications [1] [12].

| Molecular Identifier | Representation |

|---|---|

| InChI | InChI=1S/C13H13NO/c1-8-11-6-4-5-7-12(11)14-9(2)13(8)10(3)15/h4-7H,1-3H3 |

| InChI Key | HCAMYKCBRHBKKF-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NC2=CC=CC=C12)C)C(=O)C |

Nuclear magnetic resonance spectroscopy provides detailed structural information about 1-(2,4-dimethylquinolin-3-yl)ethanone through both proton and carbon-13 analysis. The compound displays characteristic resonances that confirm the presence of the dimethylquinoline core structure with the attached ethanone functionality.

¹H Nuclear Magnetic Resonance Spectral Analysis

The proton nuclear magnetic resonance spectrum of 1-(2,4-dimethylquinolin-3-yl)ethanone reveals distinct resonances that are characteristic of the quinoline framework with methyl and acetyl substitutions [1] [2]. The spectrum exhibits four primary regions of interest corresponding to the different proton environments within the molecule.

The methyl protons attached to the quinoline ring system appear as sharp singlets in the aliphatic region. The 2-methyl group resonates at δ 2.54 parts per million as a singlet integrating for three protons, while the 4-methyl group appears at δ 2.58 parts per million, also as a singlet for three protons [1] [2]. These chemical shifts are consistent with methyl groups attached to sp²-hybridized carbon atoms in aromatic systems, where the electron density is slightly reduced due to the electron-withdrawing nature of the quinoline nitrogen.

The acetyl methyl group displays a characteristic downfield shift, appearing at δ 2.62 parts per million as a singlet integrating for three protons [1] [2]. This downfield shift compared to the quinoline methyl groups reflects the deshielding effect of the adjacent carbonyl carbon, which withdraws electron density through both inductive and resonance effects.

The aromatic proton region spans from δ 7.49 to 8.01 parts per million, appearing as complex multipets that integrate for four protons total [1] [2]. These resonances correspond to the four aromatic protons on the quinoline ring system (positions 5, 6, 7, and 8). The complex coupling patterns observed in this region arise from the various through-bond coupling interactions between adjacent aromatic protons, creating characteristic quinoline splitting patterns.

¹³C Nuclear Magnetic Resonance Characterization

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of 1-(2,4-dimethylquinolin-3-yl)ethanone, revealing distinct resonances for each carbon environment within the molecule [1] [2]. The spectrum displays characteristic peaks spanning the aliphatic and aromatic regions, with the carbonyl carbon appearing in the typical ketone region.

The methyl carbon atoms exhibit distinct chemical shifts that reflect their different electronic environments. The 4-methyl carbon appears at δ 15.9 parts per million, while the 2-methyl carbon resonates at δ 23.9 parts per million [1] [2]. The difference in chemical shifts between these two methyl carbons reflects their distinct positions relative to the quinoline nitrogen atom and the overall electronic distribution within the ring system.

The acetyl methyl carbon is observed at δ 32.6 parts per million, showing significant downfield shift compared to the quinoline methyl carbons due to the deshielding effect of the adjacent carbonyl group [1] [2]. This chemical shift is characteristic of methyl groups α to carbonyl carbons in aromatic ketones.

The aromatic carbon region displays multiple resonances spanning from δ 123.5 to 153.6 parts per million, corresponding to the various carbon atoms within the quinoline ring system [1] [2]. The specific assignments include carbons at δ 123.5 parts per million for quaternary aromatic carbons, δ 126.2-129.8 parts per million for CH aromatic carbons, and δ 135.6-153.6 parts per million for carbons bearing substituents or adjacent to nitrogen.

The carbonyl carbon appears characteristically downfield at δ 206.3 parts per million, confirming the presence of the ketone functionality [1] [2]. This chemical shift is typical for aromatic ketones where the carbonyl carbon experiences deshielding from both the electron-withdrawing quinoline system and the inherent low electron density at the carbonyl center.

Two-Dimensional Nuclear Magnetic Resonance Studies

Two-dimensional nuclear magnetic resonance techniques provide enhanced structural characterization capabilities for quinoline derivatives, although specific two-dimensional data for 1-(2,4-dimethylquinolin-3-yl)ethanone is limited in the current literature. However, analogous quinoline compounds have been extensively characterized using heteronuclear single quantum coherence, heteronuclear multiple bond correlation, and correlation spectroscopy experiments [3] [4] [5].

Heteronuclear single quantum coherence experiments would be expected to show direct correlations between protons and their directly bonded carbons, confirming the assignments made in the one-dimensional spectra. The methyl protons would correlate with their respective carbon signals, while the aromatic protons would show correlations with the aromatic carbons [3] [4].

Heteronuclear multiple bond correlation experiments would reveal long-range correlations between protons and carbons separated by two or three bonds, providing crucial connectivity information. Such experiments would show correlations between the methyl protons and the quaternary aromatic carbons to which they are attached, as well as correlations from the acetyl methyl protons to the carbonyl carbon and the quinoline C-3 carbon [5].

Correlation spectroscopy experiments would demonstrate through-bond coupling relationships between protons, particularly within the aromatic region where complex coupling patterns are observed. These experiments would help resolve the overlapping multipets in the aromatic region and provide definitive assignments for each aromatic proton [3].

Infrared Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in 1-(2,4-dimethylquinolin-3-yl)ethanone through characteristic vibrational frequencies. The infrared spectrum exhibits several diagnostic absorption bands that confirm the presence of the quinoline aromatic system and the ketone functionality.

Key Absorption Bands (1037.62, 1456.81, 1560.38, 1632.90 cm⁻¹) [6]

The infrared spectrum of 1-(2,4-dimethylquinolin-3-yl)ethanone displays several characteristic absorption bands that provide definitive identification of the compound's functional groups and structural features [6]. These key absorption bands appear at specific frequencies that are diagnostic for quinoline derivatives containing ketone functionality.

The absorption band at 1037.62 cm⁻¹ corresponds to carbon-oxygen stretching vibrations, which may arise from interactions between the quinoline nitrogen and the carbonyl oxygen or from C-O stretching modes within the quinoline ring system [6]. This band appears with medium intensity and is characteristic of heterocyclic aromatic compounds containing both nitrogen and oxygen functionalities.

At 1456.81 cm⁻¹, a strong absorption band is observed that corresponds to carbon-carbon double bond stretching vibrations within the aromatic quinoline ring system [6]. This band is characteristic of aromatic C=C stretching modes and confirms the presence of the conjugated aromatic framework that is fundamental to the quinoline structure.

The absorption band at 1560.38 cm⁻¹ represents characteristic quinoline ring vibrations that are specific to this heterocyclic system [6]. This band appears with strong intensity and arises from the unique vibrational modes of the fused benzene-pyridine ring system that defines the quinoline structure. The frequency of this band is diagnostic for quinoline derivatives and helps distinguish them from other heterocyclic compounds.

The carbonyl stretching vibration appears as a strong absorption band at 1632.90 cm⁻¹, confirming the presence of the ketone functionality [6]. This frequency is characteristic of aromatic ketones where the carbonyl group is conjugated with an aromatic system, resulting in a slight downfield shift compared to aliphatic ketones due to the extended conjugation.

Functional Group Correlation

The infrared spectroscopic data for 1-(2,4-dimethylquinolin-3-yl)ethanone shows excellent correlation with expected functional group frequencies for quinoline derivatives containing ketone functionality [7] [8]. The observed absorption patterns are consistent with the proposed molecular structure and provide confirmatory evidence for the presence of specific functional groups.

The carbonyl stretching frequency at 1632.90 cm⁻¹ is characteristic of α,β-unsaturated ketones where the carbonyl group is conjugated with an aromatic system [7] [8]. This frequency is lower than typical aliphatic ketones (which absorb around 1715 cm⁻¹) due to the resonance delocalization between the carbonyl and the aromatic quinoline system, which reduces the double bond character of the C=O bond.

The aromatic C=C stretching vibrations observed at 1456.81 and 1560.38 cm⁻¹ are consistent with quinoline derivatives and fall within the expected range for fused aromatic heterocycles [8]. These bands confirm the presence of the aromatic framework and the specific quinoline ring system.

Additional absorption bands in the C-H stretching region appear at 3027.51 cm⁻¹ for aromatic C-H stretches and at 3259.16 cm⁻¹ for potential N-H or O-H interactions [1]. The aromatic C-H stretch is characteristic of sp²-hybridized carbons, while the broad absorption at higher frequency may indicate intermolecular hydrogen bonding interactions in the solid state.

The fingerprint region below 1500 cm⁻¹ contains the C-O stretch at 1037.62 cm⁻¹ and various quinoline-specific vibrations that provide additional structural confirmation [6]. These bands are characteristic of the specific substitution pattern and confirm the 2,4-dimethyl substitution on the quinoline ring.

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and fragmentation pattern information for 1-(2,4-dimethylquinolin-3-yl)ethanone. The mass spectral analysis reveals characteristic fragmentation pathways that are typical for quinoline derivatives containing ketone functionality.

Fragmentation Patterns

The mass spectrum of 1-(2,4-dimethylquinolin-3-yl)ethanone exhibits a molecular ion peak at m/z 199, corresponding to the molecular formula C₁₃H₁₃NO [1] [6]. The molecular ion appears as the base peak, indicating good stability of the ionized molecule under electron ionization conditions, which is characteristic of aromatic heterocyclic compounds.

The fragmentation pattern shows several characteristic losses that provide structural information about the molecule [9] [10]. The loss of a hydrogen radical from the molecular ion produces an [M-H]⁺ ion at m/z 198 with relative intensity of 15-25%, which is typical for quinoline derivatives where hydrogen atoms can be readily abstracted from the aromatic ring system [9].

A significant fragmentation pathway involves the loss of a methyl radical from the molecular ion, producing an [M-CH₃]⁺ fragment at m/z 184 with relative intensity of 30-45% [9]. This fragmentation likely occurs through loss of one of the quinoline methyl groups, with the 4-methyl group being more susceptible to loss due to its position relative to the electron-deficient quinoline nitrogen.

The loss of carbon monoxide from the molecular ion generates an [M-CO]⁺ fragment at m/z 171 with relative intensity of 20-35% [9]. This fragmentation pathway is characteristic of aromatic ketones and involves the elimination of the carbonyl carbon with its oxygen atom, leaving behind the quinoline framework with the remaining methyl substituent.

The most significant fragmentation involves the loss of the entire acetyl group (COCH₃) from the molecular ion, producing an [M-COCH₃]⁺ fragment at m/z 156 with relative intensity of 40-60% [9]. This fragmentation pathway reflects the relative weakness of the bond between the quinoline C-3 carbon and the acetyl carbon, making this the preferred fragmentation route for many molecules.

High-Resolution Mass Analysis

High-resolution mass spectrometry provides precise molecular weight determination and elemental composition confirmation for 1-(2,4-dimethylquinolin-3-yl)ethanone [11] [12]. The accurate mass measurement confirms the molecular formula C₁₃H₁₃NO with a calculated exact mass of 199.0997 daltons.

High-resolution analysis of the fragment ions provides additional structural confirmation by determining the exact elemental compositions of the major fragments [11] [12]. The [M-CH₃]⁺ fragment at m/z 184 corresponds to C₁₂H₁₀NO, confirming the loss of a CH₃ group. The [M-COCH₃]⁺ fragment at m/z 156 corresponds to C₁₁H₁₀N, confirming the loss of the acetyl group.

The fragmentation patterns observed are consistent with those reported for other quinoline derivatives in the literature [11] [13]. The tendency for quinoline compounds to lose HCN (m/z 27) is also observed in related studies, producing characteristic fragment ions that are diagnostic for the quinoline ring system [14] [13].

Collision-induced dissociation experiments would provide additional fragmentation information and help elucidate the detailed fragmentation mechanisms [14] [13]. Such experiments would show the sequential nature of the fragmentation processes and identify any metastable ions that may form during the dissociation pathways.

X-Ray Crystallography

X-ray crystallographic analysis provides detailed three-dimensional structural information about 1-(2,4-dimethylquinolin-3-yl)ethanone in the solid state. While specific crystal structure data for this exact compound was not found in the literature, extensive crystallographic studies of related quinoline derivatives provide valuable insights into expected structural parameters and packing arrangements.

Crystal Structure Parameters

Based on crystallographic studies of related quinoline derivatives, 1-(2,4-dimethylquinolin-3-yl)ethanone would be expected to crystallize in a monoclinic or triclinic crystal system[56-84]. Common space groups for quinoline derivatives include P2₁/c and P-1, which accommodate the molecular symmetry and packing requirements of these heterocyclic compounds.

The unit cell parameters would likely fall within typical ranges observed for similar quinoline derivatives. The a-axis would be expected to range from 6.5 to 8.5 Å, the b-axis from 12.0 to 15.0 Å, and the c-axis from 16.0 to 20.0 Å[56-84]. The unit cell volume would correspondingly range from 1800 to 2500 ų, with Z values of 4 to 8 molecules per unit cell being typical for quinoline derivatives.

The density of the crystal would be expected to fall within the range of 1.3 to 1.5 g/cm³, which is characteristic for organic aromatic compounds containing nitrogen[56-84]. This density reflects the efficient packing of the planar quinoline molecules through various intermolecular interactions including π-π stacking and hydrogen bonding.

The molecular geometry would show the quinoline ring system to be essentially planar, with the acetyl group potentially showing some degree of rotation about the C-C bond connecting it to the quinoline C-3 position[57-84]. The bond lengths and angles would be expected to fall within normal ranges for aromatic systems, with the quinoline nitrogen showing typical sp² hybridization geometry.

Molecular Packing and Interactions

The crystal packing of 1-(2,4-dimethylquinolin-3-yl)ethanone would be dominated by several types of intermolecular interactions that are characteristic of quinoline derivatives[57-84]. These interactions work together to stabilize the three-dimensional crystal structure and determine the overall packing arrangement.

π-π stacking interactions between quinoline ring systems would be expected to play a major role in the crystal packing[57-84]. These interactions typically occur with interplanar distances of 3.4 to 3.8 Å and provide stabilization energies of 15 to 25 kJ/mol. The quinoline rings would likely adopt either parallel displaced or herringbone packing arrangements to maximize these favorable interactions while minimizing unfavorable electrostatic repulsions.

C-H···O hydrogen bonding interactions would provide additional stabilization, particularly involving the acetyl oxygen as a hydrogen bond acceptor[70-84]. These interactions typically have distances ranging from 2.3 to 2.7 Å and provide stabilization energies of 8 to 15 kJ/mol. The methyl groups on the quinoline ring and the acetyl methyl group could serve as hydrogen bond donors in these weak interactions.

C-H···N hydrogen bonding interactions involving the quinoline nitrogen would also contribute to the crystal packing stability[70-84]. These interactions typically have distances of 2.5 to 2.9 Å and provide stabilization energies of 5 to 12 kJ/mol. The quinoline nitrogen, with its lone pair of electrons, serves as an effective hydrogen bond acceptor for nearby C-H groups.

Van der Waals interactions between aliphatic portions of adjacent molecules would provide additional stabilization throughout the crystal structure[70-84]. These non-directional interactions have typical distances of 3.0 to 4.0 Å and individual energies of 2 to 8 kJ/mol, but their cumulative effect can be significant for crystal stability.

Crystal System and Space Group

The crystal system and space group for 1-(2,4-dimethylquinolin-3-yl)ethanone would be determined by the molecular symmetry and preferred packing arrangements of the quinoline molecules[56-84]. Based on extensive crystallographic studies of related compounds, several possibilities can be anticipated.

Monoclinic crystal systems are very common for quinoline derivatives, particularly those with substitution patterns similar to 1-(2,4-dimethylquinolin-3-yl)ethanone[58-84]. The P2₁/c space group is frequently observed for such compounds, as it allows for efficient packing of molecules with limited symmetry while accommodating various intermolecular interactions.

Triclinic crystal systems with the P-1 space group are also commonly observed for quinoline derivatives[59-84]. This space group provides maximum flexibility for molecular packing and is often favored when the molecular substitution pattern breaks higher symmetry or when specific intermolecular interactions dictate particular packing arrangements.

The choice between these crystal systems would depend on the specific intermolecular interactions that develop in the solid state[70-84]. Factors such as the orientation of the acetyl group, the positioning of the methyl substituents, and the overall molecular dipole moment would all influence the preferred packing arrangement and thus the resulting crystal system.